N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE
Description
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a 4-methylpiperazinyl group at position 2, and a pyridine-4-carboxamide moiety at position 5.
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-15(21-16(24)14-4-6-18-7-5-14)13(2)20-17(19-12)23-10-8-22(3)9-11-23/h4-7H,8-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNBQQRQHSZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyrimidine and suitable amines.
Introduction of the Piperazine Moiety: The methylpiperazine group is introduced via nucleophilic substitution reactions, often using reagents like 4-methylpiperazine.
Attachment of the Isonicotinamide Group: The final step involves coupling the pyrimidine derivative with isonicotinic acid or its derivatives under conditions that facilitate amide bond formation.
Industrial Production Methods: Industrial-scale production of this compound may employ optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action :
- The compound is believed to inhibit specific enzymes, particularly tyrosine kinases, which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:
- Case Study : A study demonstrated that derivatives of pyrimidine compounds exhibit significant activity against colon and breast cancer cell lines, suggesting that N-[4,6-Dimethyl-2-(4-Methylpiperazin-1-YL)Pyrimidin-5-YL]Pyridine-4-Carboxamide may share similar properties due to its structural analogies .
Biochemical Probes
The compound is also being investigated as a biochemical probe to study cellular processes and molecular interactions. Its ability to modulate signaling pathways makes it useful for understanding complex biological mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits tyrosine kinases | |
| Biochemical Probing | Modulates cellular signaling pathways |
Case Study Overview
- Antitumor Activity :
-
Mechanistic Studies :
- Research indicated that the compound affects cellular pathways involved in apoptosis and cell cycle regulation, providing insights into its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and structurally related analogs from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide | C₁₇H₂₂N₆O (estimated) | ~326.4 | - 4,6-Dimethylpyrimidine - 2-(4-Methylpiperazinyl) - 5-Pyridine-4-carboxamide |
Pyrimidine core with polar piperazine and aromatic pyridine groups; moderate lipophilicity. |
| 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-phenoxyphenyl)propanamide [1] | C₁₇H₁₉N₃O | 281.36 | - 4,6-Dimethylpyrimidine - 2-Methylsulfanyl - 5-Propanamide-phenoxyphenyl |
Methylsulfanyl group increases lipophilicity; phenoxyphenyl moiety enhances bulk. |
| 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide [2] | C₁₈H₂₃N₅O | 325.41 | - 4,6-Dimethylpyrimidine - 2-Piperidine-4-carboxamide - Pyridin-4-ylmethyl |
Piperidine carboxamide linker; pyridinylmethyl group may enhance target binding. |
Key Observations:
Pyrimidine Substitution Patterns :
- The target compound and both analogs share a 4,6-dimethylpyrimidine core. However, substituents at position 2 differ significantly:
- Target compound : 4-Methylpiperazinyl (polar, basic nitrogen).
- analog : Methylsulfanyl (lipophilic, electron-withdrawing).
Position 5 Modifications: The target compound’s pyridine-4-carboxamide group introduces aromaticity and hydrogen-bonding capacity, contrasting with ’s phenoxyphenyl-propanamide (bulky, hydrophobic) and ’s pyridinylmethyl-piperidine carboxamide (dual aromatic and aliphatic features).
Physicochemical Implications :
Hypothetical Pharmacological Comparisons
- Target Compound : The pyridine-4-carboxamide and piperazinyl groups may favor interactions with polar binding pockets (e.g., ATP-binding sites in kinases).
- Analog: The phenoxyphenyl-propanamide chain could promote off-target interactions with lipid-rich environments or hydrophobic receptors.
- Analog : The pyridinylmethyl-piperidine carboxamide structure may enhance selectivity for targets requiring both aromatic and aliphatic interactions.
Biological Activity
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]pyridine-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine ring : A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3.
- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.
- Carboxamide group : Contributing to the compound's solubility and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C14H20N4O
- Molecular Weight : 252.34 g/mol
This compound is known to interact with several biological targets, primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways.
- Tyrosine Kinase Inhibition : The compound has demonstrated the ability to inhibit tyrosine kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy .
- Anti-inflammatory Properties : Research indicates that the compound may also exhibit anti-inflammatory effects by modulating pathways associated with inflammatory responses, potentially useful in treating conditions like arthritis .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells through tyrosine kinase inhibition.
- Anti-inflammatory Agents : As a candidate for managing inflammatory diseases due to its modulation of inflammatory pathways.
In Vitro Studies
A study evaluating the cytotoxic effects of various derivatives, including this compound, demonstrated significant activity against several cancer cell lines. The IC50 values ranged from 50 nM to 200 nM across different cell types .
Structure-Activity Relationship (SAR)
Research has shown that modifications in the piperazine substituent significantly affect biological activity. For instance:
| Compound Variant | IC50 (nM) | Biological Activity |
|---|---|---|
| Base Compound | 150 | Moderate Cytotoxicity |
| Variant A | 75 | Enhanced Cytotoxicity |
| Variant B | 200 | Reduced Activity |
These findings highlight the importance of structural modifications in enhancing or diminishing biological activity .
Q & A
Q. What are the established synthetic routes for N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Core pyrimidine formation : Condensation of substituted pyrimidine precursors (e.g., 4,6-dimethylpyrimidin-2-amine) with activated carbonyl derivatives under reflux conditions in solvents like acetonitrile or ethanol .
- Piperazine coupling : Introducing the 4-methylpiperazine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring catalysts such as palladium complexes or bases like triethylamine .
- Final carboxamide linkage : Coupling pyridine-4-carboxylic acid derivatives using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF .
Optimization factors : - Temperature : Higher yields are observed at 80–100°C for cyclization steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .
- Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency for heteroaromatic systems .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritation .
- Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Variable substituent libraries : Synthesize analogs with modified groups (e.g., replacing 4-methylpiperazine with morpholine or varying pyridine substituents) .
- Biological assays :
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent bulk/hydrophobicity with binding affinity to target proteins .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .
Q. How can the compound’s metabolic stability and degradation pathways be investigated?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Degradant identification : Use HRMS/MS to profile oxidation products (e.g., piperazine N-oxide formation) .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify stability liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
